1-Phenyl-3-piperidin-4-ylurea
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Overview
Description
1-Phenyl-3-piperidin-4-ylurea is an organic compound with the molecular formula C13H17N3O. It is a derivative of urea and belongs to the family of piperidine compounds. This compound is known for its white or off-white crystalline powder form and has a melting point of 209-210°C. It exhibits a moderate affinity for the dopamine transporter and has been used as a reference compound for the development of potential drugs.
Mechanism of Action
Target of Action
Phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine, have a variety of pharmacological effects including morphine-like activity or other central nervous system effects . .
Mode of Action
Phenylpiperidines, in general, can interact with various targets in the central nervous system .
Biochemical Pathways
Phenylpiperidines can affect various pathways depending on their specific targets .
Biochemical Analysis
Cellular Effects
1-Phenyl-3-piperidin-4-ylurea has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling molecules, thereby modulating downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, thereby affecting the levels of metabolites. This compound may also participate in feedback regulation mechanisms, where its presence inhibits or activates specific metabolic pathways to maintain cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes or passively diffuse through lipid bilayers. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with intracellular transport proteins. The distribution of this compound within tissues can influence its overall bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
1-Phenyl-3-piperidin-4-ylurea can be synthesized through various methods. One common synthetic route involves the reaction of 4-aminopyridine with phenyl isocyanate . The reaction conditions typically include the use of an appropriate solvent and controlled temperature to ensure the desired product formation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-piperidin-4-ylurea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-3-piperidin-4-ylurea has several scientific research applications, including:
Chemistry: It is used as a reference compound in the development of new synthetic methods and reaction mechanisms.
Biology: Its moderate affinity for the dopamine transporter makes it useful in studying neurotransmitter systems and related biological processes.
Industry: It can be used in the synthesis of other piperidine derivatives, which are important in various industrial applications.
Comparison with Similar Compounds
1-Phenyl-3-piperidin-4-ylurea can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-phenyl-3-piperidin-4-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBLRKMDOMTQQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362945 |
Source
|
Record name | 1-phenyl-3-piperidin-4-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61220-48-2 |
Source
|
Record name | 1-phenyl-3-piperidin-4-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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